

A Comparative Guide to the Toxicity of Indole-3methanamine and Its Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of **Indole-3-methanamine** and its key analogs. The information is compiled from various studies to assist researchers in understanding the structure-toxicity relationships within this class of compounds. While direct comparative studies are limited, this document summarizes available quantitative data, details common experimental methodologies, and visualizes relevant pathways to support further research and development.

Data Presentation: In Vitro and In Vivo Toxicity

The following tables summarize the available quantitative toxicity data for **Indole-3-methanamine** and its analogs. It is important to note that the data are collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of Indole-3-methanamine Analogs



Compound	Cell Line	Assay	Endpoint	Result	Citation
Tris(1-pentyl- 1H-indol-3- yl)methylium methanesulfo nate	HCT116 (Colon Carcinoma)	Not Specified	Apoptosis Induction	Active at concentration s tolerable by normal blood lymphocytes	[1]
5- Methoxyindol ecarbonyl derivative of 5-amino- seco-CBI	AA8 (Chinese Hamster Ovary)	Not Specified	IC50	1.3 nM (4h exposure)	[2]
4- Methoxycinna moyl derivative of 5-amino- seco-CBI	AA8 (Chinese Hamster Ovary)	Not Specified	IC50	0.09 nM (4h exposure)	[2]
3-methyl-1- [(4-(3,4- dichlorobenzy l)piperazin-1- yl)methyl]-1H -indole	HUH7 (Liver), MCF7 (Breast), HCT116 (Colon)	Not Specified	IC50	Lower than 5- fluorouracil	[3]
N,N- Dimethylatedi ndolylsuccini mide (3w)	HT-29 (Colon), HepG2 (Liver)	MTT Assay	IC50	0.02 μM (HT- 29), 0.8 μM (HepG2)	[4]
N-benzyl maleimide derivative (3i)	A549 (Lung)	MTT Assay	IC50	1.5 μΜ	[4]

Table 2: In Vivo Acute Toxicity of Gramine (N,N-dimethyl-indole-3-methanamine)



Analog	Species	Route of Administration	LD50	Citation
Gramine	Mouse	Intravenous (iv)	44.6 mg/kg	[5]
Gramine	Rat	Intravenous (iv)	62.9 mg/kg	[5]
Gramine	Mouse	Intraperitoneal (ip)	1334 mg/kg	[4]
Gramine	Rat	Oral	>175 mg/kg (No mortality)	[6]

Structure-Toxicity Observations

- N-Alkylation: The cytotoxicity of tris(1-alkylindol-3-yl)methylium salts increases with the length of the N-alkyl chain, with an optimal length of 3-5 carbons. Longer chains lead to decreased cytotoxicity.[1]
- Substitution on the Aminomethyl Group: Gramine (N,N-dimethyl-indole-3-methanamine), a
 tertiary amine, is a well-studied analog. Its toxicity has been evaluated in various organisms.
 [4][5][6] The primary amine of Indole-3-methanamine is classified as acutely toxic if
 swallowed.
- Ring Substitution: Halogenated indole derivatives have shown significant cytotoxicity.[2]

Experimental Protocols

Detailed methodologies for common toxicity assays are provided below. These protocols are generalized from multiple sources and should be adapted to specific experimental needs.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

 Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.



- Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Acute Oral Toxicity (LD50 Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD50) in rodents, following OECD guidelines.

- Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex for initial testing.
- Dose Preparation: Prepare the test substance in a suitable vehicle.
- Administration: Administer the substance orally via gavage to fasted animals.
- Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Dose Ranging: Start with a limit test (e.g., 2000 mg/kg). If mortality is observed, conduct further studies with smaller groups of animals at logarithmically spaced doses.
- LD50 Calculation: Use a validated statistical method, such as the method of Litchfield and Wilcoxon or Probit analysis, to calculate the LD50 from the dose-response data.
- Pathology: Conduct gross necropsy on all animals to identify target organs of toxicity.

Mandatory Visualization

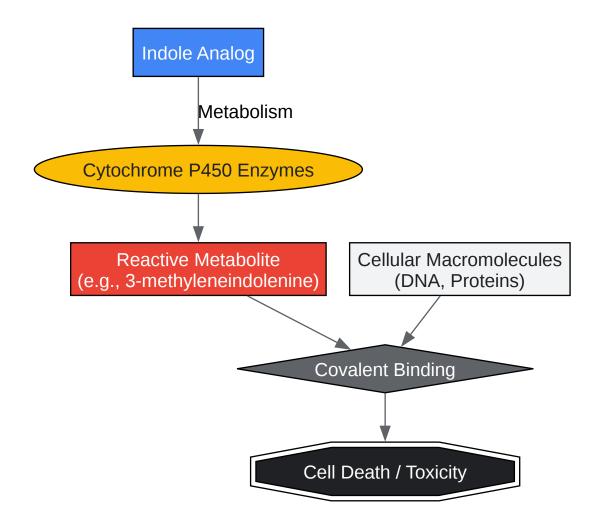


The following diagrams illustrate key concepts related to the toxicity assessment of **Indole-3-methanamine** and its analogs.



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Caption: Experimental workflow for toxicity assessment of indole analogs.



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